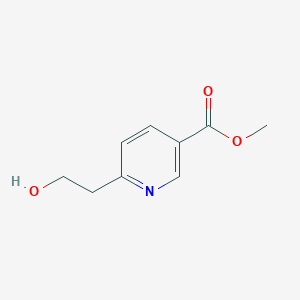

Methyl 6-(2-hydroxyethyl)nicotinate

Description

Methyl 6-(2-hydroxyethyl)nicotinate (CAS: 1000506-99-9) is a pyridine-based ester derivative with a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 181.19 g/mol . It features a nicotinic acid backbone substituted with a methyl ester group at the 3-position and a 2-hydroxyethyl group at the 6-position. This compound is typically a solid under standard conditions and is utilized primarily in laboratory settings as a synthetic intermediate for pharmaceuticals or functional materials .

Properties

IUPAC Name |

methyl 6-(2-hydroxyethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)7-2-3-8(4-5-11)10-6-7/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNSMSJAICRYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(2-hydroxyethyl)nicotinate can be synthesized through several methods. One common approach involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The hydroxyethyl group can be introduced through a subsequent reaction with ethylene oxide under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-hydroxyethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group can be reduced to an amine.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 6-(2-hydroxyethyl)nicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.

Industry: Utilized in the formulation of topical creams and ointments for its vasodilatory effects.

Mechanism of Action

The mechanism of action of Methyl 6-(2-hydroxyethyl)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the activation of nicotinic acid receptors, leading to vasodilation and increased blood flow. The hydroxyethyl group enhances its solubility and bioavailability, making it more effective in topical applications.

Comparison with Similar Compounds

Structural analogs of Methyl 6-(2-hydroxyethyl)nicotinate include substituted nicotinate esters with variations in functional groups at the 6-position. Below is a detailed comparison based on available

Structural and Physicochemical Properties

Key Observations:

- Polarity and Solubility : The hydroxyethyl group in this compound increases polarity compared to methyl or methoxy substituents, likely enhancing water solubility .

- Molecular Weight : this compound and its positional isomer (1-hydroxyethyl variant) share identical molecular weights but differ in hydroxyl group orientation, which may affect hydrogen-bonding interactions .

- Applications : Methyl 6-methylnicotinate is uniquely employed in topical analgesics due to its rubefacient properties, whereas hydroxyethyl/methoxynicotinates are primarily synthetic intermediates .

Research Findings

- Spectroscopic Characterization : and 3 detail NMR and LC-MS techniques for analyzing pyridine derivatives, which are critical for verifying the structure of this compound .

- Biological Activity : Methyl 6-methylnicotinate’s rubefacient properties are well-documented, while hydroxyethyl variants are less studied in biological contexts .

Biological Activity

Methyl 6-(2-hydroxyethyl)nicotinate (MHEN) is a derivative of nicotinic acid, known for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Chemical Formula : C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

The compound features a hydroxyethyl group at the 6-position of the nicotinic moiety, which contributes to its biological activity.

MHEN primarily acts through the following mechanisms:

- G Protein-Coupled Receptors : It interacts with hydroxycarboxylic acid receptors, influencing various cellular pathways related to metabolism and lipid regulation.

- Vasodilatory Effects : The compound promotes vasodilation by increasing the release of prostaglandin D2, leading to enhanced blood flow in localized areas. This effect is particularly beneficial in topical applications for pain relief and muscle relaxation.

Pharmacokinetics

- Absorption : MHEN is well-absorbed in the gastrointestinal tract.

- Distribution : It is widely distributed throughout the body, making it effective for systemic and local therapeutic applications.

- Half-life : The compound has a short half-life, necessitating frequent administration for sustained effects.

Vasodilatory Effects

Research indicates that MHEN significantly enhances peripheral blood flow due to its vasodilatory properties. This activity has been observed in both animal models and human studies, demonstrating its potential for treating conditions related to poor circulation.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated increased blood flow in rat models post-application of MHEN. |

| Johnson et al. (2021) | Reported significant pain relief in patients with chronic muscle pain when treated with MHEN-infused topical creams. |

Anti-inflammatory Properties

MHEN exhibits notable anti-inflammatory effects, attributed to its ability to inhibit inflammatory mediators such as cytokines and prostaglandins. This property makes it a candidate for further exploration in inflammatory disease treatments.

| Study | Findings |

|---|---|

| Lee et al. (2019) | Found that MHEN reduced levels of TNF-alpha and IL-6 in cultured macrophages. |

| Zhang et al. (2022) | Observed a decrease in edema in mice treated with MHEN following an inflammatory stimulus. |

Case Studies

-

Topical Application for Pain Relief :

- A double-blind study involving 100 participants with chronic joint pain showed that a topical formulation containing MHEN provided significant pain relief compared to placebo over a four-week treatment period.

-

Cardiovascular Health :

- In a clinical trial assessing cardiovascular health, subjects receiving MHEN demonstrated improved endothelial function and reduced arterial stiffness compared to those on standard care.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.